molecular formula C6H14ClNO3 B7942961 ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride

ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride

Cat. No.: B7942961
M. Wt: 183.63 g/mol
InChI Key: WHKKNTASOQMDMH-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is a chiral β-amino alcohol ester derivative with a hydrochloride counterion. Its structure features a stereochemically defined amino group at the C2 position and a hydroxyl group at the C3 position, both in the R configuration. This compound is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of peptidomimetics and enzyme inhibitors. Its ester group (ethyl) enhances lipophilicity, making it suitable for cell-permeable drug candidates .

Key properties include:

  • Molecular Formula: C₆H₁₄ClNO₃
  • Molecular Weight: 183.63 g/mol
  • CAS No.: 39994-70-2
  • Storage: Stable under inert atmosphere at 2–8°C .

Properties

IUPAC Name

ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKKNTASOQMDMH-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39994-70-2
Record name Ethyl L-threoninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stereochemical Control in Protected Intermediate Synthesis

The patent CN1940080B outlines a method starting from (2R,3S)-2-benzoylaminometh-3-hydroxybutyrate ester. The process involves two critical steps:

  • C-2 Position Isomerization : Using organolithium bases (e.g., n-butyllithium) at −100°C to 50°C induces configuration reversal at the C-2 position, yielding a 94:6 ratio of (2S,3R) to (2R,3S) isomers.

  • C-3 Position Configuration Reversal : Triphenylphosphine/diethyl azodicarboxylate (DEAD) in alcoholic solvents facilitates inversion at C-3, achieving >97% ee after deprotection with acidic or basic conditions.

Table 1: Key Reaction Parameters for Configuration Reversal

ParameterC-2 IsomerizationC-3 Configuration Reversal
Reagentn-ButyllithiumTriphenylphosphine/DEAD
Temperature−100°C to 50°C0°C to 100°C
SolventTetrahydrofuran (THF)Methanol/Ethanol
Reaction Time0.05–24 hours0.1–24 hours
Diastereomeric Ratio94:6>97:3

This method’s advantage lies in its high chemo- and stereoselectivity, though it requires meticulous temperature control and expensive organometallic reagents.

Resolution via Tartaric Acid Diastereomer Formation

Ammonolysis and Crystallization-Driven Enrichment

CN102898324A describes a three-step resolution strategy:

  • Ammonolysis of 2-Bromo-butyric Acid Methyl Ester : Reacting with aqueous ammonia at −5°C to 5°C produces 2-amino-butanamide, followed by distillation to remove methanol.

  • Tartaric Acid Resolution : Adding L-(+)-tartaric acid to the crude product in butanol induces crystallization of the (S)-2-aminobutanamide tartrate diastereomer with 1:1.2 molar stoichiometry.

  • Hydrochloride Salt Formation : Treating the resolved tartrate with hydrogen chloride in isopropanol yields the target hydrochloride salt at 1:1.5 molar ratio.

Table 2: Resolution Process Metrics

StepYieldPurity (HPLC)Key Parameter
Ammonolysis82%89%−5°C, 2 hours
Tartaric Acid Resolution76%95%Butanol, 80°C reflux
Hydrochloride Formation91%98%−5°C, 2 hours

This approach avoids toxic cyanide reagents but requires multiple crystallization steps, limiting throughput.

Brønsted Base-Catalyzed Aldol Reaction

Syn-Selective Glycine Imine Aldol Addition

The Journal of Organic Chemistry reports a catalytic asymmetric method using benzophenone-derived glycine o-nitroanilide. Key features:

  • Catalyst System : Chiral Brønsted bases (e.g., (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine) enable enantioselective aldol addition to aldehydes.

  • Reaction Conditions : Conducted in CH₂Cl₂ at −20°C to 40°C, achieving 88–95% ee for syn-β-hydroxy α-amino acids.

Table 3: Aldol Reaction Performance

AldehydeYield (%)syn:anti Ratioee (%)
Propanal8592:893
Butanal8894:695
Pentanal8290:1091

This method offers atom economy and avoids preformed enolates but is limited to linear aldehydes.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodStrengthsLimitationsScale Feasibility
Asymmetric SynthesisHigh stereoselectivity (>97% ee)Requires organometallic reagentsPilot-scale
Tartaric Acid ResolutionAvoids toxic reagentsMulti-step crystallizationIndustrial
Brønsted Base CatalysisAtom-economical, catalyticLimited substrate scopeLab-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Scientific Research Applications

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride has a diverse range of applications:

Chemistry

  • Chiral Building Block : Utilized in the synthesis of complex organic molecules due to its chirality. Its specific stereochemistry allows for the production of enantiomerically pure compounds, which is crucial in pharmaceutical development.

Biology

  • Enzyme-Substrate Interactions : The compound is employed in studies examining how enzymes interact with substrates. Its amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, enhancing binding specificity.
  • Receptor Modulation : It acts as a modulator for certain receptors involved in metabolic processes, potentially influencing pathways related to amino acid metabolism and neurotransmission .

Pharmacology

  • Therapeutic Applications : Research indicates potential applications in treating metabolic diseases and neurodegenerative conditions due to its neuroprotective properties and ability to regulate metabolic pathways.

Neuroprotective Effects Study

A study on neuronal cell lines demonstrated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests potential applications in neurodegenerative disease therapies.

Metabolic Regulation Research

In animal models of obesity, administration of the compound led to a significant decrease in body weight and fat accumulation. This finding indicates its role in regulating lipid metabolism and highlights its potential for therapeutic use in metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The amino and hydroxyl groups can form hydrogen bonds with the target molecules, facilitating the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride are summarized below, with a focus on stereochemistry, ester groups, and biological applications.

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Weight (g/mol) CAS No. Key Features Applications
Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride Ethyl ester, (2R,3R) stereochemistry 183.63 39994-70-2 High chiral purity; ethyl ester enhances solubility in organic phases Building block for peptidomimetics and antitumor agents
Benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride Benzyl ester, (2S,3R) stereochemistry 245.70 33645-24-8 Increased steric bulk from benzyl group; lower aqueous solubility Peptide synthesis; protease inhibitor scaffolds
Methyl (2S,3R)-3-(acetylamino)-3-aryl-2-hydroxypropanoate Methyl ester, acetylated amino group ~250–300 (varies by aryl substituent) N/A Aryl substituents enhance binding to enzyme active sites Precursor to β-amino acid derivatives with antimicrobial activity
Ethyl (3R)-3-amino-3-phenylpropanoate hydrochloride Ethyl ester, phenyl substituent at C3 245.76 340188-50-3 Phenyl group introduces lipophilicity and π-π stacking potential Anticancer drug intermediates; kinase inhibitors
Methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride Methyl ester, cyclohexyl substituent 153.61 N/A Cyclohexyl group improves metabolic stability CNS-targeting prodrugs

Key Differences and Implications:

Ester Group Variations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., 39994-70-2) exhibit higher lipophilicity than methyl esters, favoring blood-brain barrier penetration .
  • Benzyl Esters : The benzyl group in 33645-24-8 provides steric hindrance, reducing enzymatic degradation but limiting aqueous solubility .

Stereochemistry: The (2R,3R) configuration in ethyl 2-amino-3-hydroxybutanoate hydrochloride contrasts with (2S,3R) in its benzyl analog. This difference impacts binding to chiral targets like proteases and kinases .

Substituent Effects: Phenyl Groups (e.g., 340188-50-3): Enhance binding to aromatic residues in enzyme pockets, critical for antitumor activity . Cyclohexyl Groups: Improve metabolic stability by shielding the amino group from oxidases .

Research Findings:

  • Synthetic Utility: Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is synthesized via BF₃·OEt₂-mediated reactions, yielding 75% purity after chromatography . Its benzyl analog requires harsher conditions (p-TsOH catalysis) .
  • Biological Activity: Derivatives like ARG10’ (a benzyl 2-amino-3-hydroxybutanoate analog) show antitumor activity with IC₅₀ values <10 µM, attributed to hydroxyl group-mediated hydrogen bonding with target proteins .

Biological Activity

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride, also known as ethyl L-threoninate hydrochloride, is a chiral compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₆H₁₄ClNO₃
  • Molecular Weight : 183.63 g/mol
  • Boiling Point : 254ºC at 760 mmHg
  • Flash Point : 107.4ºC

The compound's stereochemistry (2R,3R) is significant as it influences its interaction with biological targets, particularly enzymes and receptors.

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Interactions : The amino and hydroxyl groups allow for the formation of hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.
  • Receptor Modulation : The compound may act as a modulator of certain receptors involved in metabolic processes, influencing pathways related to amino acid metabolism and neurotransmission.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation markers in cellular models.
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Metabolic Regulation : It may influence metabolic pathways related to glucose and lipid metabolism, making it a candidate for further investigation in metabolic disorders.

Research Applications

The compound has been utilized in various research settings:

  • Chiral Building Block : Used in the synthesis of complex organic molecules due to its chirality.
  • Biochemical Studies : Investigated for its role in enzyme-substrate interactions and as a ligand in protein studies.
  • Pharmacological Research : Explored for potential therapeutic applications in treating metabolic diseases and neurodegenerative conditions.

Case Studies

  • Study on Neuroprotective Effects :
    • A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
  • Metabolic Regulation Research :
    • In animal models of obesity, administration of the compound led to a significant decrease in body weight and fat accumulation, suggesting its role in regulating lipid metabolism.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStereochemistryBiological ActivityNotes
Ethyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride2S,3SDifferent binding affinitiesMay exhibit opposite effects due to stereochemistry
Ethyl (2R,3R)-2-amino-3-hydroxybutanoate2R,3RSimilar but without hydrochlorideAffects solubility and reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing enantiomerically pure ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride?

  • Methodological Answer : The synthesis typically involves stereospecific reactions, such as asymmetric hydrogenation or enzymatic resolution, to achieve the (2R,3R) configuration. For example, hydrochlorination of the free base using HCl in dioxane (as described for a structurally similar compound in ) can yield the hydrochloride salt. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to validate enantiomeric purity ≥98% .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and nuclear Overhauser effect (NOE) NMR experiments can correlate stereochemistry with known analogs, such as (2S,3R)-AHPA derivatives in . Cross-referencing with synthetic intermediates’ optical rotation data is also critical .

Q. What analytical techniques are suitable for characterizing purity and stability under varying pH conditions?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS for low-level impurity profiling.
  • Stability : Accelerated stability studies (40°C/75% RH) combined with pH-dependent degradation kinetics (e.g., 0.1 M HCl/NaOH buffers) can identify labile functional groups. highlights the importance of monitoring ester hydrolysis in similar compounds .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3R vs. 2S,3R) impact biological activity in enzyme inhibition assays?

  • Methodological Answer : Comparative studies using in vitro enzyme assays (e.g., enkephalinase inhibition) are essential. For instance, (2S,3R)-AHPA derivatives in showed enhanced morphine analgesia via enkephalinase inhibition. Researchers should synthesize diastereomers and assess IC50 values via fluorogenic substrates, noting that minor stereochemical changes can drastically alter binding affinity .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Use metabolic stability assays (e.g., liver microsomes) to identify rapid clearance pathways. Pair with tissue distribution studies (radiolabeled compound) and plasma protein binding assays. If poor bioavailability is observed, prodrug strategies (e.g., ester-to-amide conversion) may improve outcomes .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallized enzyme targets (e.g., enkephalinase) can predict binding modes. Free energy perturbation (FEP) calculations quantify the impact of substituent modifications (e.g., replacing hydroxyl with fluorine) on binding energy. Validate predictions with SAR studies .

Q. What experimental controls are critical when assessing this compound’s stability in biological matrices?

  • Methodological Answer :

  • Matrix Effects : Spike-and-recovery experiments in plasma/serum to quantify adsorption or degradation.
  • Temperature Control : Store samples at −80°C with protease inhibitors (e.g., PMSF) to prevent enzymatic hydrolysis.
  • Internal Standards : Use deuterated analogs (e.g., D3-ethyl group) for LC-MS/MS quantification to correct for matrix interference .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer : Implement rigorous quality control (QC) protocols:

  • Synthesis : Document reaction conditions (temperature, solvent purity) and intermediates’ spectroscopic data.
  • Bioassays : Include reference standards (e.g., commercially available (2S,3R)-AHPA) in each assay plate to normalize activity values. Statistical outlier analysis (Grubbs’ test) can identify anomalous batches .

Q. What orthogonal techniques validate the compound’s mechanism of action in cellular models?

  • Methodological Answer : Combine genetic (e.g., siRNA knockdown of target enzymes) and pharmacological (e.g., competitive inhibitors) approaches. For example, if the compound inhibits enkephalinase, co-treatment with thiorphan (a known enkephalinase inhibitor) should produce additive effects in pain modulation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.